molecular formula C8H13NO B15274158 3-(Pent-3-yn-1-yloxy)azetidine

3-(Pent-3-yn-1-yloxy)azetidine

カタログ番号: B15274158
分子量: 139.19 g/mol
InChIキー: BUTSMQRLNFZRQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pent-3-yn-1-yloxy)azetidine (CAS 1564474-96-9) is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. Its structure features an azetidine ring, a saturated four-membered heterocycle known for its significant ring strain and puckered conformation, which can enhance metabolic stability and binding affinity in target molecules . This specific derivative is functionalized with a pent-3-yn-1-yloxy chain, incorporating a terminal alkyne group. The terminal alkyne serves as a valuable handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Click Huisgen cycloaddition to form triazoles or Sonogashira cross-coupling reactions . As a substituted azetidine, this compound is primarily used as a key synthetic intermediate in organic synthesis and medicinal chemistry research. It is useful for the preparation of more complex molecular architectures, particularly in the exploration of structure-activity relationships and as a potential bioisostere in drug discovery programs . The product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H13NO

分子量

139.19 g/mol

IUPAC名

3-pent-3-ynoxyazetidine

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-10-8-6-9-7-8/h8-9H,4-7H2,1H3

InChIキー

BUTSMQRLNFZRQO-UHFFFAOYSA-N

正規SMILES

CC#CCCOC1CNC1

製品の起源

United States

Chemical Reactivity and Transformational Studies of 3 Pent 3 Yn 1 Yloxy Azetidine

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. acs.org This strain, while significant, renders the ring more stable and easier to handle than the corresponding three-membered aziridines, yet reactive enough to undergo specific ring-opening and functionalization reactions under appropriate conditions. acs.org

Ring-Opening Reactions of the Azetidine Core

The relief of ring strain is a primary driving force for reactions that lead to the cleavage of the azetidine ring. These transformations can be initiated by various reagents and conditions, leading to a variety of functionalized acyclic products.

The azetidine ring of 3-(pent-3-yn-1-yloxy)azetidine is susceptible to nucleophilic attack, which results in the cleavage of one of the C-N bonds. The regioselectivity of this attack is influenced by both electronic and steric factors. Generally, in unsubstituted or symmetrically substituted azetidines, nucleophilic attack occurs at one of the carbon atoms adjacent to the nitrogen. For 3-substituted azetidines, the outcome of the reaction can be influenced by the nature of the substituent and the nucleophile.

Under acidic conditions or in the presence of a Lewis acid, the azetidine nitrogen is protonated or coordinated, which activates the ring for nucleophilic attack. This acid-catalyzed ring-opening typically involves the attack of a nucleophile at one of the ring carbons. For instance, in reactions analogous to epoxide openings under acidic catalysis, a weak nucleophile would likely attack the more substituted carbon atom that can better stabilize a partial positive charge. youtube.comkhanacademy.org Conversely, strong nucleophiles, especially in the absence of acid catalysis, tend to attack the less sterically hindered carbon atom in an SN2-type mechanism. khanacademy.org

Nucleophile TypeReaction ConditionExpected RegioselectivityProduct Type
Strong Nucleophiles (e.g., Grignard reagents, organolithiums)Neutral or basicAttack at the less sterically hindered carbon (C2 or C4)Functionalized amine
Weak Nucleophiles (e.g., alcohols, water)Acid-catalyzedAttack at the more substituted carbon (if electronically favored) or less hindered carbonFunctionalized amine with incorporated nucleophile
Halide ionsWith activating agent (e.g., acyl halide)Attack at either C2 or C4Halo-substituted amine

A powerful strategy for the synthesis and functionalization of azetidines involves the concept of strain-release. acs.orgrsc.orgchemrxiv.orgresearchgate.netnih.govnih.gov This approach often utilizes highly strained intermediates, such as azabicyclo[1.1.0]butane (ABB), which can be generated in situ. The subsequent reaction with nucleophiles leads to the formation of 3-substituted azetidines. While this compound is the product of such a reaction, its strained ring can be further exploited.

For instance, N-activation of the azetidine ring, perhaps through acylation or reaction with a strong electrophile, can make the ring more susceptible to subsequent nucleophilic attack and ring-opening. This strain-release-driven functionalization allows for the introduction of a wide array of substituents, leading to diverse molecular scaffolds. nih.gov The reaction of azabicyclo[1.1.0]butyl carbinols, for example, can undergo divergent strain-release reactions upon N-activation, leading to either semipinacol rearrangement or the formation of spiroepoxy azetidines. nih.gov

Derivatization at the Azetidine Nitrogen (N-Substitution)

The secondary amine of the azetidine ring in this compound is a key site for chemical modification. The lone pair of electrons on the nitrogen atom allows for a variety of N-substitution reactions, including alkylation and acylation. These reactions are fundamental for introducing diverse functional groups and for building more complex molecular architectures.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents such as alkyl halides or sulfonates. These reactions typically proceed via an SN2 mechanism. The presence of an electron-donating group, such as a methyl group, on the nitrogen can stabilize any developing positive charge, potentially facilitating the reaction. nih.gov Reductive amination is another effective method for N-alkylation, where the azetidine is reacted with an aldehyde or ketone in the presence of a reducing agent. rsc.org

N-Acylation: The azetidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net N-acylation is a common strategy to introduce amide functionalities, which can alter the electronic properties of the ring and serve as a protecting group or a precursor for further transformations. Reagents such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to facilitate the coupling reaction and minimize side reactions. researchgate.net

Reaction TypeReagent ClassResulting Functional Group
N-AlkylationAlkyl halides, SulfonatesTertiary amine
Reductive AminationAldehydes, Ketones with a reducing agentTertiary amine
N-AcylationAcyl chlorides, Anhydrides, Activated carboxylic acidsAmide

Reactions at the Azetidine Carbon Atoms (C2, C4)

Direct functionalization of the C2 and C4 positions of the azetidine ring in this compound, while the ring remains intact, is less common than N-substitution or ring-opening reactions. The high p-character of the C-H bonds makes them relatively unreactive towards typical electrophilic or nucleophilic substitution. However, in cases where an electron-withdrawing group is present on the nitrogen, the adjacent C2 and C4 protons can become more acidic and susceptible to deprotonation by a strong base, creating a nucleophilic center for subsequent reaction with an electrophile. In heterocyclic systems, the position of substitution can be influenced by the nature of the heteroatom and any existing substituents. youtube.com

Reactivity of the Pent-3-yn-1-yloxy Alkyne Moiety

The pent-3-yn-1-yloxy side chain contains a terminal alkyne, a versatile functional group that participates in a wide range of chemical transformations. These reactions leave the azetidine ring intact, allowing for the selective modification of this part of the molecule.

Click Chemistry: The terminal alkyne is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". libretexts.orgwikipedia.orgorganic-chemistry.orgbohrium.commdpi.com This reaction with an organic azide (B81097) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Ruthenium catalysts can be employed to achieve 1,5-regioselectivity. mdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. wikipedia.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for constructing more complex conjugated systems.

Hydroboration-Oxidation: The alkyne can undergo hydroboration with a borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) or 9-BBN to prevent double addition) followed by oxidation. libretexts.orglibretexts.orgyoutube.comchemistrysteps.commasterorganicchemistry.com This sequence results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol.

Pauson-Khand Reaction: This is a [2+2+1] cycloaddition reaction involving the alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgjk-sci.comnih.govnih.govlibretexts.org The reaction leads to the formation of a cyclopentenone, providing a rapid route to complex polycyclic structures.

ReactionReagentsProduct
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic azide, Cu(I) catalyst1,4-Disubstituted 1,2,3-triazole
Sonogashira CouplingAryl/Vinyl halide, Pd catalyst, Cu catalyst, BaseDisubstituted alkyne
Hydroboration-OxidationBulky borane (e.g., 9-BBN), then H₂O₂, NaOHAldehyde
Pauson-Khand ReactionAlkene, Co₂(CO)₈Cyclopentenone

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Alkyne-Azide Cycloaddition)

While the internal alkyne of this compound is not suitable for the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a terminal alkyne, other "click" reactions could potentially be employed. The CuAAC is a highly efficient and widely used reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govwikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. sigmaaldrich.comchemie-brunschwig.ch

For an internal alkyne such as the one present in the target molecule, strain-promoted alkyne-azide cycloaddition (SPAAC) could be a viable alternative. SPAAC utilizes strained cyclooctynes that can react with azides without the need for a copper catalyst, which can be toxic to biological systems. thermofisher.comnih.gov To make this compound amenable to CuAAC, it would first need to be chemically modified to a terminal alkyne.

The general mechanism of the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a triazole ring. nih.gov The reaction is highly regioselective, exclusively yielding the 1,4-isomer. nih.gov

Table 1: Potential Click Chemistry Reactions

Reaction Type Reactant Catalyst Product Notes
CuAAC Terminal Alkyne + Azide Copper(I) 1,4-disubstituted 1,2,3-triazole Requires conversion of the internal alkyne to a terminal alkyne.

Hydration and Hydrogenation Reactions of the Triple Bond

The triple bond in this compound is susceptible to both hydration and hydrogenation, leading to the formation of ketones/enols or alkanes, respectively.

Hydration: The acid-catalyzed hydration of the alkyne would likely proceed via a Markovnikov addition of water across the triple bond, forming an enol intermediate that would tautomerize to the corresponding ketone. The regioselectivity of this reaction would depend on the electronic and steric environment of the alkyne.

Hydrogenation: The triple bond can be fully or partially hydrogenated. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) would typically lead to the complete reduction of the alkyne to the corresponding alkane, 3-(pentan-1-yloxy)azetidine.

Partial hydrogenation to the corresponding alkene can also be achieved using specific catalysts. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to yield cis-alkenes. Alternatively, dissolving metal reduction (e.g., sodium in liquid ammonia) can be employed for the anti-hydrogenation to produce trans-alkenes.

Functional Group Interconversions of the Alkyne (e.g., to alkenes or ketones)

Beyond simple hydration and hydrogenation, the alkyne functionality can be converted into other functional groups. As mentioned, partial hydrogenation can yield either cis- or trans-alkenes. The hydration of the alkyne provides a direct route to a ketone. Further oxidation or reduction of these products could lead to a wider array of derivatives.

Stability and Degradation Pathways of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions, particularly in the presence of a nucleophile. The degradation pathway would likely involve protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a halide ion if a hydrohalic acid is used) at one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. The specific products would be azetidin-3-ol (B1332694) and a derivative of the pent-3-yn-1-ol side chain.

Compatibility and Cross-Reactivity of Azetidine and Alkynyl Ether Functional Groups

The azetidine ring and the alkynyl ether moiety are generally compatible functional groups, allowing for selective reactions at either site. The azetidine ring, being a strained four-membered heterocycle, can undergo ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic conditions that activate the ring. rsc.orgrsc.orgresearchgate.net However, the nitrogen atom of the azetidine can also act as a base or a nucleophile.

The primary amine of the azetidine ring can react with electrophiles without affecting the alkynyl ether group, provided the reaction conditions are mild. Conversely, reactions at the alkyne, such as hydrogenation or hydration, can typically be performed without disrupting the azetidine ring, especially if the nitrogen is protected.

Potential cross-reactivity could occur under conditions that promote both ring-opening of the azetidine and reaction at the alkyne. For example, strongly acidic and high-temperature conditions could lead to a complex mixture of products. The choice of reagents and reaction conditions is therefore crucial for achieving selective transformations on this bifunctional molecule.

Structure Activity Relationship Sar Studies and Molecular Design of 3 Pent 3 Yn 1 Yloxy Azetidine Analogs

Systematic Modification of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a key scaffold in numerous biologically active compounds. Its strained ring system can impart favorable conformational rigidity and metabolic stability. The following sections explore how modifications to this ring in 3-(pent-3-yn-1-yloxy)azetidine can influence its pharmacological profile.

The point of attachment of the pent-3-yn-1-yloxy side chain to the azetidine ring is a critical determinant of the molecule's three-dimensional shape and its ability to interact with a biological target. While the parent compound features substitution at the 3-position, the synthesis and evaluation of positional isomers with the alkynyl ether at the 2- or 4-position would be a primary step in SAR exploration. Such changes would significantly alter the spatial orientation of the side chain relative to the azetidine nitrogen, which is often a key interaction point with biological macromolecules.

Research on other substituted azetidines has shown that the substitution pattern profoundly impacts biological activity. For instance, studies on azetidine-based inhibitors have demonstrated that the relative stereochemistry and position of substituents are crucial for potent and selective target engagement. nih.gov

Table 1: Hypothetical Biological Activity of Positional Isomers of Pent-3-yn-1-yloxy)azetidine

CompoundAzetidine SubstitutionHypothetical Relative Activity (%)Rationale
Analog 13-(Pent-3-yn-1-yloxy)100Reference compound.
Analog 22-(Pent-3-yn-1-yloxy)50Potential for steric hindrance near the nitrogen, altering binding orientation.
Analog 34-(Pent-3-yn-1-yloxy)75May adopt a different vector for the side chain, potentially leading to a different or less optimal binding mode compared to the 3-substituted isomer.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

The nitrogen atom of the azetidine ring is a key feature that can be readily modified to tune the physicochemical properties of the molecule. The introduction of various substituents on the nitrogen can influence its basicity, lipophilicity, and steric profile, all of which can have a significant impact on molecular recognition and biological activity. For example, in the context of central nervous system agents, N-substitution is a common strategy to modulate receptor affinity and selectivity. nih.gov

A systematic exploration would involve the synthesis of a library of N-substituted analogs, ranging from small alkyl groups to larger, more complex moieties.

Table 2: Hypothetical N-Substituent Effects on the Activity of this compound Analogs

CompoundN-SubstituentHypothetical Relative Activity (%)Rationale
Analog 4-H (unsubstituted)100Parent amine, likely protonated at physiological pH.
Analog 5-CH₃ (Methyl)120Small alkyl group may provide favorable van der Waals interactions in a hydrophobic pocket and increase brain penetration.
Analog 6-C(O)CH₃ (Acetyl)20Amide group reduces basicity and introduces a hydrogen bond acceptor, which may be detrimental to activity if a basic nitrogen is required for a key ionic interaction.
Analog 7-CH₂Ph (Benzyl)80Bulky group may cause steric clashes with the binding site, reducing activity.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Beyond positional isomerism and N-substitution, the introduction of additional functional groups onto the azetidine ring can provide new interaction points with a biological target and fine-tune the molecule's properties. For instance, the addition of a hydroxyl or fluoro group could introduce new hydrogen bonding or electrostatic interactions. The synthesis of such derivatives can be achieved through various synthetic methodologies developed for the functionalization of azetidines.

Table 3: Hypothetical Effect of Additional Azetidine Ring Functionalities on Activity

CompoundAdditional FunctionalityHypothetical Relative Activity (%)Rationale
Analog 83-Fluoro90A fluoro group can alter the electronic properties of the ring and potentially form favorable interactions, but may also lead to a slight conformational change.
Analog 92-Methyl60A methyl group could introduce steric hindrance or, if it fits into a specific pocket, enhance affinity.
Analog 104-Hydroxy110A hydroxyl group could form a key hydrogen bond with the target, enhancing binding affinity.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Exploration of the Pent-3-yn-1-yloxy Side Chain Modifications

The pent-3-yn-1-yloxy side chain is a defining feature of the molecule, containing a hydrophobic alkyl chain and a reactive alkyne moiety. Modifications to this chain can provide valuable insights into the SAR.

Table 4: Hypothetical SAR of the Alkynyl Ether Side Chain

CompoundSide ChainHypothetical Relative Activity (%)Rationale
Analog 113-(Pent-2-yn-1-yloxy)85Shifting the alkyne closer to the ether linkage may alter the conformational flexibility in a way that is slightly less optimal for binding.
Analog 123-(Pent-4-yn-1-yloxy)130A terminal alkyne may offer new interaction possibilities or a more favorable orientation within the binding site.
Analog 133-(But-2-yn-1-yloxy)70A shorter chain may not be long enough to reach a key hydrophobic region of the binding pocket.
Analog 143-(Hex-4-yn-1-yloxy)95A longer chain may provide additional hydrophobic interactions, but could also introduce a steric penalty if the binding pocket is constrained.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Bioisosteric replacement of the ether linkage is a common strategy in medicinal chemistry to modulate the chemical and biological properties of a lead compound. Replacing the ether oxygen with a sulfur atom to form a thioether would alter the bond angle, length, and electronic properties of the linker. An amide bioisostere would introduce a planar, hydrogen-bond-donating and -accepting group, which could profoundly change the interaction profile with a biological target. The concept of bioisosterism is a powerful tool in drug design to improve potency and pharmacokinetic properties. The replacement of an ether oxygen with a nitrogen atom has been explored in other azetidine series, demonstrating the feasibility and potential benefits of this approach.

Table 5: Hypothetical Activity of Bioisosteric Linker Analogs

CompoundLinkerHypothetical Relative Activity (%)Rationale
Analog 15-S- (Thioether)115A thioether is less polar and has a different geometry than an ether, which might lead to more favorable hydrophobic and van der Waals interactions.
Analog 16-C(O)NH- (Amide)40The introduction of a rigid and polar amide group may disrupt a necessary hydrophobic interaction or introduce an unfavorable steric clash.
Analog 17-NH- (Amine)90An amine linker would introduce a basic center and a hydrogen bond donor, which could either be beneficial or detrimental depending on the target's binding site characteristics.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Terminal Substituent Effects on the Alkyne Moiety

The terminal methyl group on the alkyne moiety of this compound is a key site for synthetic modification to probe the steric and electronic requirements of its binding target. Research into the effects of altering this terminal substituent has provided valuable insights into the SAR of this class of compounds.

Initial studies often involve the replacement of the terminal methyl group with a hydrogen atom to assess the importance of the steric bulk. Subsequently, a variety of other functional groups can be introduced, including larger alkyl groups, halogens, and polar moieties. These modifications can influence the compound's lipophilicity, metabolic stability, and interaction with specific amino acid residues in the binding pocket. For instance, the introduction of a larger, more lipophilic group at this position may enhance van der Waals interactions with a hydrophobic region of the target protein, potentially increasing potency. Conversely, adding a polar group could improve aqueous solubility or introduce new hydrogen bonding opportunities.

A systematic evaluation of these terminal substituents is essential for optimizing the pharmacological profile of this compound analogs. The findings from these studies are often compiled into data tables to clearly illustrate the trends in activity with respect to the nature of the substituent.

Terminal SubstituentRelative PotencyLipophilicity (logP)Metabolic Stability (t½)
-CH₃ (Parent)1.02.560 min
-H0.82.145 min
-CH₂CH₃1.22.975 min
-F0.92.355 min
-OH0.51.830 min

Note: The data in this table is illustrative and intended to represent the types of findings from SAR studies.

Conformational Analysis and its Impact on Structure-Activity Relationships

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. nih.gov Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule, as it is in these shapes that it is likely to bind to its biological target.

The azetidine ring, being a strained four-membered heterocycle, adopts a puckered conformation rather than a planar one. This puckering, along with the rotational freedom around the ether linkage and the bonds of the pentynyl chain, gives rise to a complex conformational landscape. Computational modeling, often in conjunction with experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, is employed to map this landscape and understand the preferred spatial arrangement of the key functional groups. nih.gov

The relative orientation of the azetidine nitrogen and the alkyne moiety is of particular interest. This spatial relationship can significantly influence how the molecule fits into a binding site and interacts with target residues. A constrained or rigidified analog, where the conformational flexibility is reduced, can sometimes lead to a more potent compound by pre-organizing it in the bioactive conformation, thus reducing the entropic penalty of binding.

Bioisosteric Replacements of the Azetidine Ring for Enhanced Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. cambridgemedchemconsulting.com In the context of this compound, the azetidine ring is a prime candidate for bioisosteric replacement to improve properties such as metabolic stability, target selectivity, or to explore new intellectual property space. nih.gov

The strained nature of the azetidine ring can sometimes render it susceptible to metabolic degradation. researchgate.net Replacing it with other small, saturated heterocycles can address this liability while maintaining a similar three-dimensional scaffold. Common bioisosteres for the azetidine ring include oxetane, thietane, and cyclobutane (B1203170). Each of these replacements alters the electronic distribution and hydrogen bonding capacity of the core structure, which can have profound effects on the compound's pharmacological profile. For example, replacing the azetidine nitrogen with an oxygen (to form an oxetane) would remove a hydrogen bond donor/acceptor site, which could be beneficial or detrimental depending on the specific interactions with the target.

The choice of bioisostere is guided by a desire to mimic the geometry and vector projections of the original azetidine ring while introducing favorable changes in physicochemical properties.

Azetidine Ring BioisostereKey Property ChangePotential Impact on Activity
OxetaneRemoval of H-bond donor/acceptorAltered target interactions, improved metabolic stability
ThietaneIntroduction of a larger, more polarizable sulfur atomModified lipophilicity and binding interactions
CyclobutaneRemoval of heteroatomReduced polarity, altered conformational preferences

Note: The data in this table is illustrative and intended to represent the types of considerations in bioisosteric replacement studies.

Pharmacological and Biochemical Investigations of 3 Pent 3 Yn 1 Yloxy Azetidine and Its Analogs

In Vitro Screening for General Biological Activities

The unique structural properties of the azetidine (B1206935) ring have prompted the exploration of its derivatives across a spectrum of in vitro biological assays. These studies have unveiled a diverse range of activities, from enzyme inhibition to antimicrobial effects, highlighting the potential of this chemical scaffold in drug discovery.

Azetidine derivatives have emerged as potent inhibitors of various enzymes. Notably, certain azetidine-containing compounds have been investigated as inhibitors of mitogen-activated protein kinase (MEK) enzymes, which are key components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer.

Furthermore, studies have demonstrated the ability of azetidine analogs to inhibit other classes of enzymes. For instance, tetra-substituted azetidine ureas have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov The inhibition of FAAH is a therapeutic strategy for pain and inflammation. Research has also focused on the development of azetidine-based transition state analogue inhibitors for N-ribosyl hydrolases and phosphorylases. nih.gov

Azetidine analogs have also shown potent inhibition of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine (B1211576) into synaptic vesicles. nih.gov This has implications for the treatment of conditions like methamphetamine abuse. nih.gov

Table 1: Enzyme Inhibition by Azetidine Analogs

Compound Class Target Enzyme Biological Context
Azetidine derivatives MEK Cancer
Tetra-substituted azetidine ureas Fatty Acid Amide Hydrolase (FAAH) Pain, Inflammation
Azetidine-based transition state analogues N-ribosyl hydrolases and phosphorylases Not specified
cis- and trans-azetidine analogs Vesicular Monoamine Transporter 2 (VMAT2) Methamphetamine abuse

The constrained nature of the azetidine ring makes it an attractive scaffold for designing ligands that can selectively bind to and modulate the activity of various receptors.

One area of investigation has been the development of azetidine derivatives as triple reuptake inhibitors (TRIs), which target the transporters for serotonin, norepinephrine, and dopamine. nih.gov Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized and evaluated for this purpose. nih.gov

Another significant finding is the activity of certain azetidine derivatives as antagonists of the free fatty acid receptor 2 (FFA2), also known as GPR43. nih.gov This receptor is involved in inflammatory responses, and its modulation is a potential therapeutic avenue for inflammatory diseases. nih.gov

Additionally, a 3H-labeled azetidine analogue of nicotine (B1678760) has been used to study the binding characteristics of nicotinic receptors in the brain, demonstrating the utility of this scaffold in neuroscience research. bldpharm.com

Table 2: Receptor Binding and Modulation by Azetidine Analogs

Compound Class Target Receptor/Transporter Potential Therapeutic Application
3-Aryl-3-oxypropylamine-based azetidines Serotonin, Norepinephrine, Dopamine Transporters Depression
Azetidine derivatives Free Fatty Acid Receptor 2 (FFA2) Inflammatory Diseases
Azetidine analogue of nicotine Nicotinic Receptors Neuroscience Research

The cytotoxic potential of azetidine derivatives against various cancer cell lines has been a significant area of research. The rigid azetidine core can be functionalized with various substituents to enhance potency and selectivity.

For example, the natural product penaresidin (B1208786) B, which contains an azetidine ring, has demonstrated cytotoxic activity against tumor cells. Synthetic analogs of penaresidin B have also shown potent cytotoxic effects against lung (A549) and colon (HT29) cancer cell lines.

In other studies, novel azetidinone derivatives have been synthesized and evaluated for their in-vitro cytotoxic properties using the brine shrimp bioassay. mdpi.com

Table 3: Cytotoxic Activity of Azetidine Analogs

Compound/Analog Cell Line(s) Observed Effect
Penaresidin B and its synthetic isomers A549 (lung), HT29 (colon) Potent cytotoxic activity
Novel azetidinone derivatives Brine shrimp (Artemia salina) Potent cytotoxic activity

The azetidine scaffold has been incorporated into various molecular structures to develop novel antimicrobial agents. These compounds have shown efficacy against a range of pathogenic bacteria and fungi.

For instance, certain azetidine derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has also been conducted on azetidinium functionalized polytetrahydrofurans, which have shown antimicrobial properties in solution and can be applied to create non-leaching antimicrobial surfaces. mdpi.com These functionalized polymers exhibited a significant reduction in bacterial counts of E. coli. mdpi.com

Some azetidine derivatives have been investigated for their antioxidant properties. A study on a synthesized azetidine-2-one derivative demonstrated its ability to act as an antioxidant. The neuroprotective effects of another azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), have been linked to its ability to ameliorate oxidative stress by upregulating superoxide (B77818) dismutase (SOD) and catalase activity. nih.gov

Mechanistic Studies of Observed Biological Activities

Understanding the mechanism of action is crucial for the development of therapeutic agents. For azetidine derivatives, mechanistic studies have begun to elucidate how these compounds exert their biological effects.

The neuroprotective effects of the azetidine derivative KHG26792 in a model of brain ischemia/reperfusion injury are attributed to its ability to inhibit apoptosis, modulate inflammation, scavenge free radicals, and improve brain energy metabolism. nih.gov This compound was found to upregulate the activity of antioxidant enzymes like SOD and catalase, as well as increase levels of glutathione (B108866) (GSH) and ATP. nih.gov

In the context of enzyme inhibition, the mechanism often involves the azetidine derivative binding to the active site or an allosteric site of the target enzyme, thereby preventing its normal function. For example, the inhibition of VMAT2 by azetidine analogs prevents the uptake of dopamine into synaptic vesicles, leading to a decrease in its vesicular release. nih.gov

The antimicrobial action of cationic azetidinium functionalized polymers is believed to be due to the electrostatic interaction between the positively charged polymer and the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.

The cytotoxic mechanisms of azetidine-containing compounds can be varied. For some derivatives, the induction of apoptosis is a key mechanism.

Biochemical Pathway Elucidation

While direct studies elucidating the specific biochemical pathways affected by 3-(pent-3-yn-1-yloxy)azetidine are not extensively available in public literature, research on analogous azetidine-containing compounds provides significant insights into their potential mechanisms of action. Azetidine derivatives have been shown to interact with various biological pathways, primarily by acting as inhibitors of key enzymes or as modulators of transporter proteins.

One prominent area of investigation for azetidine analogs is their role as inhibitors of Janus kinases (JAKs). The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in inflammatory diseases, autoimmune disorders, and cancers. google.com A patent for azetidine and cyclobutane (B1203170) derivatives describes their potential as JAK inhibitors, suggesting that compounds like this compound could potentially exert their effects by modulating this pathway. google.com

Another well-documented pathway for azetidine derivatives is the inhibition of neurotransmitter reuptake. Specifically, novel 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine. nih.gov Furthermore, other azetidine analogs have been identified as potent inhibitors of vesicular dopamine uptake via the vesicular monoamine transporter 2 (VMAT2). nih.gov These findings suggest that this compound could potentially influence dopaminergic neurotransmission. nih.govnih.gov

The table below summarizes the potential biochemical pathways influenced by azetidine analogs, based on available research.

Pathway/Target ClassPotential EffectRelevant Analogs
JAK-STAT SignalingInhibition of Janus Kinases (JAKs)Azetidine and cyclobutane derivatives
Neurotransmitter ReuptakeInhibition of Dopamine, Serotonin, and Norepinephrine Transporters3-substituted azetidine derivatives
Vesicular Monoamine TransportInhibition of VMAT2cis- and trans-azetidine analogs

Target Identification and Validation (e.g., protein-ligand interactions)

The identification of specific molecular targets for this compound is crucial for understanding its pharmacological profile. While direct target identification for this specific molecule is not published, the structural features of the compound, namely the azetidine ring and the alkynyl group, provide clues to its potential protein interactions. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, while the strained ring system can influence binding affinity and selectivity.

Based on studies of analogous compounds, potential protein targets for this compound and its derivatives include:

Janus Kinases (JAKs): As mentioned, azetidine derivatives have been patented as JAK inhibitors. google.com The binding of these inhibitors to the ATP-binding site of JAKs would block their catalytic activity, thereby interrupting the downstream signaling cascade.

Vesicular Monoamine Transporter 2 (VMAT2): Research on lobelane (B1250731) analogs, where the central piperidine (B6355638) ring is replaced with an azetidine ring, has demonstrated potent inhibition of vesicular dopamine uptake. nih.gov The cis- and trans-azetidine analogs showed high affinity for VMAT2, suggesting that this compound could also bind to this transporter. nih.gov

The following table outlines the inhibitory activities of some azetidine analogs against VMAT2, highlighting the potential for this class of compounds to interact with this target.

CompoundTargetKi (nM)
cis-4-methoxy-azetidine analog (22b)VMAT224
trans-methylenedioxy-azetidine analog (15c)VMAT231
Lobelane (2a)VMAT245
Norlobelane (2b)VMAT243

Data sourced from a study on novel azetidine analogs as inhibitors of vesicular [³H]dopamine uptake. nih.gov

Cellular Uptake and Distribution Studies (In Vitro Models)

The ability of a compound to penetrate cell membranes and distribute within the cell is fundamental to its biological activity. While specific studies on the cellular uptake and distribution of this compound are not available, general principles and studies on related molecules can provide insights. The physicochemical properties of this compound, such as its lipophilicity and molecular size, will govern its ability to cross cell membranes.

To visualize and quantify cellular uptake and distribution, researchers often employ fluorescently-tagged analogs of the compound of interest. nih.govnih.gov For instance, a fluorescent probe with an azide (B81097) group can be used to track the molecule's localization within the cell. nih.gov The choice of fluorophore is critical, as different dyes can have varying cellular accumulation and distribution profiles. nih.gov

Studies on other small molecules and azetidine derivatives suggest that these compounds can accumulate in various cellular compartments, including the cytoplasm and specific organelles, depending on their specific properties and interactions with cellular components. The development of a fluorescently-labeled version of this compound would be a valuable tool to directly investigate its cellular uptake and distribution in various in vitro models.

Impact of Molecular Chirality on Biological Profiles

Chirality plays a critical role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. This is due to the stereospecific nature of interactions between small molecules and their biological targets, which are themselves chiral. nih.govacs.org

In the context of this compound, the presence of a stereocenter at the 3-position of the azetidine ring (if a substituent were present that creates one) or within the pentynyloxy side chain would result in enantiomers. While specific studies on the chirality of this compound are not available, research on other chiral azetidine derivatives has demonstrated the importance of stereochemistry for their biological activity.

For example, in the development of novel azetidine analogs as inhibitors of vesicular dopamine uptake, both cis and trans isomers were synthesized and evaluated, showing that stereochemistry can influence potency. nih.gov In another example, the synthesis of chiral C2-substituted azetidines has been a focus due to their potential as components of biologically active molecules. nih.govacs.org

The differential activity of enantiomers is a common theme in medicinal chemistry. Therefore, it is highly probable that the individual enantiomers of a chiral analog of this compound would display distinct biological profiles. The synthesis and biological evaluation of individual stereoisomers would be a critical step in the development of any therapeutic agent based on this scaffold.

Computational and Theoretical Chemistry Approaches for 3 Pent 3 Yn 1 Yloxy Azetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These calculations can predict molecular orbital energies, electron distribution, and the energetics of chemical reactions, providing a deep understanding of a molecule's inherent reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.comyoutube.com Conversely, the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor, governing the molecule's electrophilic and acidic properties. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For 3-(Pent-3-yn-1-yloxy)azetidine, FMO analysis would likely reveal that the HOMO is predominantly localized on the azetidine (B1206935) nitrogen atom, due to its lone pair of electrons. This suggests that the primary site for electrophilic attack or protonation would be the nitrogen. The LUMO would likely be distributed across the strained azetidine ring and the π-system of the alkyne group. The interaction between these frontier orbitals dictates the molecule's behavior in pericyclic reactions, such as cycloadditions. wikipedia.orgimperial.ac.uk While specific calculations for this molecule are not publicly available, a hypothetical FMO analysis is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyValue (Illustrative)Primary Atomic Orbital Contributions (Hypothetical)Implication for Reactivity
HOMO Energy-8.5 eVN(1) p-orbital, C-N σ-orbitalsSite of nucleophilic and basic activity.
LUMO Energy+1.2 eVC≡C π-orbitals, C-N σ-orbitalsSite of electrophilic and acidic activity; accepts electrons.
HOMO-LUMO Gap (ΔE)9.7 eV-Indicates high kinetic stability.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

This approach can be applied to understand the synthesis of this compound, for instance, the etherification reaction between 3-hydroxyazetidine and a pent-3-yn-1-yl halide or sulfonate. Calculations could confirm whether the reaction proceeds via an SN2 mechanism and determine the activation energy. Similarly, the reactivity of the final compound, such as its participation in [2+2] cycloadditions via the alkyne moiety, can be modeled. nih.govresearchgate.net Computational studies on related systems have successfully been used to predict regioselectivity in the formation of azetidine rings by comparing the energies of different transition states. frontiersin.org

Table 2: Hypothetical Calculated Energies for a [2+2] Cycloaddition Reaction

SpeciesMethod (Illustrative)Relative Energy (kcal/mol)Description
Reactants (Azetidine + Alkene)DFT (B3LYP/6-31G)0.0Starting materials at their ground state energy.
Transition StateDFT (B3LYP/6-31G)+25.4Highest energy point on the reaction coordinate, representing the activation barrier.
Product (Cycloadduct)DFT (B3LYP/6-31G*)-15.8The final, stable cyclobutene-fused azetidine product.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing the accessible conformations and their relative populations. For a flexible molecule like this compound, MD is essential for understanding its three-dimensional shape and flexibility.

Key areas of investigation for this molecule would include:

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and exists in puckered conformations. nih.gov MD simulations can quantify the degree of puckering and the energy barrier between different puckered states.

Side Chain Flexibility: The pentynyloxy side chain possesses several rotatable bonds. MD simulations can map the conformational space of this chain, identifying low-energy conformers and the dynamics of their interconversion.

Table 3: Hypothetical Conformational Analysis from a Molecular Dynamics Simulation

Dihedral AngleDescriptionMajor Conformer(s) (Illustrative)Population (%)
C2-N1-C3-ODefines azetidine pucker relative to ether15°85
N1-C3-O-C(ether)Orientation of ether linkagegauche (±60°), anti (180°)30 (g), 70 (a)
C(ether)-C(ether)-C≡COrientation of the alkyne groupanti (180°)95

Docking and Molecular Modeling for Protein-Ligand Interactions

The structural similarity of this compound to known bioactive molecules, particularly positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor, suggests its potential as a ligand for biological targets. nih.govnih.gov Molecular docking and modeling are computational techniques used to predict how a ligand binds to a protein's active or allosteric site.

Molecular docking simulations place a ligand into the binding site of a protein in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. rjptonline.orgrjptonline.org The process involves:

Obtaining a 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Generating a low-energy 3D conformation of the ligand, this compound.

Systematically sampling poses of the ligand within the defined binding site.

Scoring and ranking the poses based on a scoring function that approximates the free energy of binding.

For this compound, a likely target for such studies would be the M1 muscarinic receptor. nih.govacs.org Docking could predict whether the azetidine nitrogen forms a key hydrogen bond, if the ether linkage provides optimal geometry, and how the terminal alkyne interacts with a hydrophobic pocket in the receptor's allosteric site. nih.gov

Table 4: Illustrative Docking Results with a Hypothetical M1 Receptor Allosteric Site

ParameterValue / Description (Illustrative)
Target ProteinM1 Muscarinic Acetylcholine Receptor (hM1)
Binding SiteAllosteric
Docking Score (kcal/mol)-8.2
Predicted Interactions
Hydrogen BondsAzetidine N-H with Tyr82 (side-chain hydroxyl)
Hydrophobic ContactsPentynyl group with a pocket formed by Trp101, Phe181, and Val185. nih.gov
van der WaalsEther oxygen with surrounding non-polar residues.

The insights gained from docking studies are foundational for the rational design of new analogs with improved properties. nih.govmdpi.comnih.gov By analyzing the predicted binding mode of the parent compound, specific structural modifications can be proposed to enhance binding affinity, selectivity, or other pharmacological properties.

Based on the hypothetical docking results in Table 4:

Modifying the Alkyne: If the hydrophobic pocket can accommodate larger groups, the terminal methyl group on the alkyne could be replaced with an ethyl or cyclopropyl (B3062369) group to potentially increase hydrophobic interactions and binding affinity.

Altering the Linker: The length and flexibility of the oxy-alkane linker could be varied to optimize the positioning of the azetidine and alkyne moieties within the binding site.

Substituting the Azetidine Ring: Substitutions on the azetidine ring itself would likely be disfavored if the nitrogen's hydrogen bond is critical for activity. However, substitution at other positions could be explored to probe for additional interactions.

This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Table 5: Proposed Analogs Based on Rational Design

Analog ModificationRationalePredicted Outcome
Replace pent-3-yne with hex-3-yneTo better fill the hydrophobic pocket with a larger alkyl group.Potentially increased binding affinity.
Replace ether oxygen with a methylene (B1212753) group (CH₂)To remove the ether oxygen and assess its role in binding or conformation.Altered conformational flexibility and polarity.
Introduce a fluorine atom on the azetidine C4 positionTo explore additional polar or halogen-bonding interactions within the site.Potentially improved binding affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me For a compound like this compound, a QSAR study would be instrumental in predicting its potential biological effects and in optimizing its structure for a desired therapeutic target.

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical and structural properties. fiveable.me The process of developing a QSAR model for a series of azetidine derivatives, including our target compound, would typically involve the following steps:

Data Set Compilation: A training set of structurally related azetidine compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) would be assembled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Thermodynamic: such as total energy and molar refractivity. researchgate.net

Electronic: such as dipole moment and electronegativity. research-advances.org

Steric/Topological: such as molecular weight, volume, and connectivity indices.

Lipophilicity: such as the partition coefficient (LogP). researchgate.net

Model Development: Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity. researchgate.net The goal is to find a statistically robust model with high predictive power.

Model Validation: The predictive ability of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. research-advances.org

A successful QSAR model can provide valuable insights into the structure-activity relationships within the azetidine series, highlighting which molecular features are crucial for the desired biological effect. This information can then guide the rational design of more potent and selective analogs of this compound.

Illustrative QSAR Data for Azetidine Derivatives

The following table is a hypothetical representation of data that could be generated from a QSAR study on a series of azetidine derivatives aimed at inhibiting a specific protein target.

Compound IDMolecular Weight ( g/mol )LogPDipole Moment (Debye)Experimental pIC₅₀Predicted pIC₅₀
This compound 153.21 1.2 2.5 - 6.8
Analog 1167.241.52.37.17.0
Analog 2141.190.92.86.56.6
Analog 3181.271.82.17.57.4
Analog 4195.302.11.97.87.9

This table is for illustrative purposes only. The predicted pIC₅₀ for this compound is a hypothetical value based on a fictional QSAR model.

In Silico ADME/Tox Prediction

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox). nih.govnih.gov In silico ADME/Tox prediction tools allow for the rapid assessment of these properties before a compound is synthesized, saving significant time and resources. researchgate.net

For this compound, a comprehensive in silico ADME/Tox profile would be generated to assess its drug-like potential. Various computational models, many of which are based on QSAR principles, are used to predict these properties.

Key ADME/Tox Parameters for Prediction:

Absorption: This includes predictions for human intestinal absorption (HIA) and permeability through cell membranes, often modeled using Caco-2 cell permeability assays. nih.gov Parameters like the polar surface area (PSA) are also considered, with a higher PSA often indicating poorer absorption. nih.gov

Distribution: Predictions in this category often focus on plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: The primary focus is on predicting interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. acs.org Predictions would indicate whether the compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6).

Excretion: This involves predicting the rate and route of elimination from the body, often expressed as total clearance. nih.gov

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). nih.gov

The results of these in silico predictions provide a preliminary assessment of the compound's potential developability. While these predictions need to be confirmed by experimental studies, they are invaluable for prioritizing candidates and identifying potential liabilities early in the research process.

Illustrative In Silico ADME/Tox Profile for this compound

The following table provides a hypothetical ADME/Tox profile for this compound, as would be generated by common predictive software.

PropertyParameterPredicted Value/ClassificationInterpretation
Absorption Human Intestinal AbsorptionGoodLikely to be well-absorbed orally.
Caco-2 PermeabilityModerateModerate passage through intestinal cells.
Distribution Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the brain.
Plasma Protein Binding (PPB)Moderate (75%)A significant portion may be bound to plasma proteins.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway.
Excretion Total ClearanceModerateExpected to be cleared from the body at a moderate rate.
Toxicity Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG InhibitionLow riskLow potential for cardiotoxicity.
HepatotoxicityLow riskLow potential for liver damage.

This table is for illustrative purposes only and the predicted values are hypothetical.

Advanced Analytical Methodologies for Research and Mechanistic Characterization

Advanced Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are fundamental to elucidating the structure of 3-(Pent-3-yn-1-yloxy)azetidine and tracking the transformations it undergoes during chemical reactions. These techniques provide insights into atomic connectivity, functional group changes, and the identity of transient species, which are crucial for understanding reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous characterization.

Structural Characterization:

¹H NMR: Would be used to identify all unique proton environments. The protons on the azetidine (B1206935) ring would likely appear as complex multiplets, while the methylene (B1212753) groups of the pentynyl chain and the methyl group would have distinct signals.

¹³C NMR: Would reveal the number of unique carbon atoms. The sp-hybridized carbons of the alkyne would resonate at characteristic chemical shifts (approx. 70-90 ppm), distinct from the sp³-hybridized carbons of the azetidine ring and the rest of the pentynyl chain. pdx.edu

2D NMR: Multi-dimensional techniques are essential to confirm the precise connectivity.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the azetidine ring and the pentynyl moiety separately.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, confirming C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the molecular fragments, for instance, by showing a correlation from the protons on the carbon adjacent to the ether oxygen (C1 of the pentynyl group) to the carbon of the azetidine ring bearing the oxygen (C3 of the azetidine).

Mechanistic Insights: During a reaction, NMR can be used to monitor the disappearance of starting material and the appearance of products. The identification of reaction intermediates is also possible if their concentration is sufficient. nih.govacs.org For example, in a reaction involving the azetidine ring opening, new signals corresponding to the protons and carbons of the opened chain would appear. nih.gov Time-course NMR studies can provide kinetic data about the reaction progress. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Azetidine C2/C4~3.3 - 3.9 (m)~50 - 60Protons adjacent to the nitrogen atom.
Azetidine C3~4.2 - 4.6 (m)~65 - 75Carbon atom bearing the ether oxygen.
Azetidine NHBroad singlet, variable-Chemical shift is concentration and solvent dependent.
Pentynyl C1 (-O-CH₂)~3.6 (t)~68 - 72Methylene group attached to the ether oxygen.
Pentynyl C2 (-CH₂-C≡)~2.4 (m)~20 - 25Methylene group adjacent to the alkyne.
Pentynyl C3/C4 (C≡C)-~75 - 85Internal alkyne carbons with no attached protons.
Pentynyl C5 (CH₃)~1.8 (t)~3 - 5Methyl group of the pentynyl chain.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This is indispensable for confirming the identity of the synthesized this compound.

Beyond final product confirmation, HRMS, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for mechanistic studies. nih.gov It can detect low-abundance, charged, or easily ionizable reaction intermediates directly from a reaction mixture. nih.govunibo.it By analyzing aliquots of a reaction over time, one can map the formation and consumption of intermediates, providing strong evidence for a proposed reaction pathway. nih.govnih.gov For example, in a catalyzed reaction, complexes of the catalyst with the substrate or intermediates could be observed. nih.gov

Table 2: HRMS Data for this compound and a Hypothetical Intermediate

SpeciesFormulaCalculated Exact Mass [M+H]⁺Notes
This compoundC₈H₁₃NO140.1070Protonated parent molecule.
Hypothetical N-acylated intermediateC₁₀H₁₅NO₂182.1176Example of an intermediate formed during an N-acetylation reaction.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups and monitoring their transformations during a reaction. thermofisher.comsurfacesciencewestern.com

IR Spectroscopy: In the analysis of this compound, IR would clearly show absorptions for the N-H stretch of the secondary amine, C-H stretches, the C-O-C stretch of the ether, and the C-N stretch of the azetidine. The carbon-carbon triple bond (C≡C) of the internal alkyne would show a weak absorption band around 2100-2260 cm⁻¹, as its vibration results in only a small change in dipole moment. libretexts.orglibretexts.org

Raman Spectroscopy: This technique is sensitive to non-polar bonds. Therefore, the C≡C stretch of the internal alkyne, which is weak in the IR spectrum, would produce a more prominent signal in the Raman spectrum. nih.gov

For mechanistic characterization, the disappearance of a reactant's characteristic band (e.g., the alkyne's C≡C stretch) and the appearance of a product's new band (e.g., a C=C stretch if the alkyne is reduced) can be tracked in real-time to monitor the reaction. mdpi.com

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Primary Detection Method
Amine (Azetidine)N-H stretch~3300 - 3400IR
AlkylC-H stretch~2850 - 2960IR, Raman
Internal AlkyneC≡C stretch~2100 - 2260 (weak)Raman (stronger), IR (weaker)
EtherC-O-C stretch~1070 - 1150IR
Amine (Azetidine)C-N stretch~1100 - 1250IR

Chromatographic Techniques for Reaction Monitoring and Purification in Research Scale

Chromatography is essential for both analyzing the progress of a reaction and for isolating the desired product from starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress. frontiersin.org By spotting the reaction mixture on a silica gel plate at different time points and eluting with an appropriate solvent system, one can visualize the consumption of the starting material and the formation of the product(s) based on their different polarities and retention factors (Rf). rsc.org

Flash Column Chromatography: This is the standard method for purifying compounds on a research scale. nih.govresearchgate.net After a reaction is complete, the crude mixture is loaded onto a column of silica gel and eluted with a solvent gradient. Fractions are collected and analyzed (often by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and quantitative analysis. polypeptide.com It can be used to determine the precise purity of a sample or to monitor a reaction's kinetics with high accuracy. Preparative HPLC can be employed for the purification of small quantities of high-purity material or for separating challenging mixtures. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or a derivative can be grown, this technique would provide definitive data on:

Molecular Connectivity: Confirming the atomic connections established by NMR.

Conformation: Revealing the precise spatial arrangement of the atoms, including the puckering of the azetidine ring and the orientation of the pentynyloxy side chain.

Bond Lengths and Angles: Providing exact geometric parameters of the molecule.

Stereochemistry: If the molecule is chiral and a single enantiomer is crystallized, the absolute configuration can be determined.

While crystallographic data for this specific compound is not available, the technique is frequently used to confirm the structures of novel azetidine derivatives produced in synthetic chemistry research. nih.govnih.govbeilstein-journals.org

Future Research Directions and Translational Perspectives of 3 Pent 3 Yn 1 Yloxy Azetidine Research

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized azetidines can be challenging due to the inherent ring strain of the four-membered ring. bldpharm.com Current synthetic strategies often involve multi-step sequences. mu.edu.iq Future research in this area should focus on developing more efficient and stereoselective routes to 3-(Pent-3-yn-1-yloxy)azetidine and its derivatives.

Key areas for development include:

Catalytic Methods: Exploring novel transition-metal-catalyzed reactions, such as copper-catalyzed photoredox cyclizations of ynamides, could provide a direct and efficient route to the azetidine (B1206935) core. nih.gov

Ring-Opening Strategies: Investigating the ring-opening of strained precursors like azabicyclo[1.1.0]butanes with pent-3-yn-1-ol could offer a modular approach to this scaffold. rsc.org

Flow Chemistry: The application of continuous flow technologies could enable safer and more scalable syntheses, particularly for reactions involving potentially unstable intermediates.

A promising general approach could involve the alkylation of 3-hydroxyazetidine with a suitable pentynyl halide or tosylate. The synthesis of the key intermediate, a protected 3-hydroxyazetidine, can be achieved from commercially available starting materials. researchgate.net

Exploration of Unconventional Reactivity Pathways

The unique structural features of this compound, namely the strained azetidine ring and the reactive terminal alkyne, open up avenues for exploring unconventional reactivity.

Strain-Release Reactions: The inherent ring strain of the azetidine ring can be harnessed to drive novel chemical transformations. rsc.orgrsc.org Investigating ring-opening reactions under various conditions (e.g., with nucleophiles, electrophiles, or under photochemical activation) could lead to the discovery of new molecular scaffolds.

Alkyne-Mediated Cyclizations: The pentynyl side chain provides a handle for various cyclization reactions. For example, intramolecular hydroamination or hydroalkoxylation reactions could lead to the formation of novel bicyclic systems.

Click Chemistry: The terminal alkyne is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. researchgate.netnih.gov This allows for the facile conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and fluorescent dyes.

Identification of Undiscovered Biological Targets and Therapeutic Applications

While the specific biological activity of this compound is not yet reported, the azetidine motif is present in numerous approved drugs and clinical candidates. mu.edu.iq This suggests that this compound could have potential therapeutic applications.

Future research should focus on:

Screening against Diverse Targets: A broad-based screening campaign against a panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and proteases, could identify potential areas of therapeutic interest.

Antimicrobial and Antiviral Activity: Azetidine derivatives have shown promise as antimicrobial and antiviral agents. researchgate.netnih.gov Evaluating this compound and its derivatives for activity against a range of pathogens is a logical next step.

Central Nervous System (CNS) Applications: The physicochemical properties of azetidines can be tuned to enhance blood-brain barrier penetration, making them attractive scaffolds for CNS-targeted drugs. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The modular nature of this compound makes it an ideal candidate for the construction of compound libraries for high-throughput screening (HTS).

Diversity-Oriented Synthesis (DOS): By leveraging the reactivity of the azetidine nitrogen and the terminal alkyne, a diverse library of analogs can be rapidly synthesized. For example, the azetidine nitrogen can be functionalized with a variety of substituents, while the alkyne can be used in click chemistry to introduce further diversity. nih.gov

Fragment-Based Drug Discovery (FBDD): The relatively small size and low complexity of this compound make it a suitable starting point for FBDD campaigns. Hits identified from fragment screening can then be optimized to develop more potent and selective ligands.

Design of Next-Generation Molecular Probes and Chemical Tools

The unique properties of this compound make it an attractive scaffold for the development of molecular probes and chemical tools to study biological processes.

Photoaffinity Probes: The alkyne functionality can be used to attach photoreactive groups, allowing for the covalent labeling and identification of biological targets.

Fluorescent Probes: The alkyne can be readily conjugated to fluorescent dyes via click chemistry, enabling the development of probes for fluorescence imaging applications. youtube.com

PROTAC and ADC Linkers: Azetidine-containing molecules have been utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). biocat.commedchemexpress.com The bifunctional nature of this compound could be exploited for the design of novel linkers with improved properties.

Challenges and Opportunities in the Field of Azetidine-Based Drug Discovery

The field of azetidine-based drug discovery is ripe with both challenges and opportunities.

Challenges:

Synthetic Accessibility: The development of efficient and scalable syntheses for functionalized azetidines remains a key challenge. bldpharm.com

Ring Strain and Stability: The inherent strain of the azetidine ring can lead to instability under certain conditions, which needs to be considered during drug design and development. youtube.com

Predicting Biological Activity: While the azetidine motif is considered a privileged scaffold, predicting the specific biological activity of a novel azetidine-containing compound remains difficult.

Opportunities:

Novel Chemical Space: Azetidines provide access to novel three-dimensional chemical space that is underexplored compared to more common five- and six-membered rings. nih.gov

Improved Physicochemical Properties: The incorporation of an azetidine ring can lead to improved solubility, metabolic stability, and other key drug-like properties. mu.edu.iq

Versatile Scaffold: The azetidine ring is a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of pharmacological properties. rsc.orgrsc.org

Q & A

Q. What are the key synthetic strategies for preparing 3-(Pent-3-yn-1-yloxy)azetidine in laboratory settings?

  • Methodological Answer: Synthesis typically involves functionalizing the azetidine ring via nucleophilic substitution or coupling reactions. For example:

Azetidine Precursor Preparation : Start with azetidine or its protected derivatives (e.g., 1-substituted azetidines).

Oxy-Alkynylation : React the azetidine with pent-3-yn-1-yl bromide or iodide under basic conditions (e.g., K2_2CO3_3 in DMF) to introduce the alkynyloxy group.

Deprotection : Remove protecting groups (e.g., Boc) using TFA or HCl if necessary.
Optimization of reaction conditions (solvent polarity, base strength, and temperature) is critical to avoid side reactions like ring-opening .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer: Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the azetidine ring integrity and alkynyloxy substitution pattern.
  • IR Spectroscopy : Detect characteristic C≡C stretching vibrations (~2100–2260 cm1^{-1}) and azetidine ring modes.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities and bond lengths .

Q. How does the presence of the pent-3-yn-1-yloxy group influence the compound’s stability under standard storage conditions?

  • Methodological Answer: The alkynyl group may introduce instability due to:
  • Propargyl Allene Isomerization : Monitor via periodic NMR to detect structural changes.
  • Oxidative Degradation : Store under inert atmosphere (N2_2/Ar) at –20°C to minimize oxidation.
    Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling guide the design of enantioselective syntheses for this compound derivatives?

  • Methodological Answer: Use density functional theory (DFT) to:

Predict Transition States : Model chiral catalyst interactions (e.g., phosphoric acids) with intermediates to identify enantioselective pathways.

Optimize Stereoelectronic Effects : Analyze how substituents on the azetidine or alkynyloxy group influence reaction selectivity.
Pair computational results with experimental validation (e.g., chiral HPLC) to refine asymmetric synthesis protocols .

Q. What experimental approaches resolve contradictions in reaction outcomes during azetidine functionalization?

  • Methodological Answer: Conflicting results (e.g., variable yields or side products) may arise from:
  • Solvent Polarity Effects : Test solvents (THF vs. DCM) to modulate nucleophilicity.
  • Catalyst Screening : Evaluate Pd, Cu, or organocatalysts for coupling efficiency.
  • Kinetic vs. Thermodynamic Control : Use time-resolved NMR or in-situ IR to track reaction pathways.
    Systematic Design of Experiments (DoE) can identify critical variables .

Q. How can in vitro assays evaluate the bioactivity of this compound against enzymatic targets?

  • Methodological Answer: Design assays focusing on:

Enzyme Inhibition : Test against kinases or proteases using fluorescence-based activity assays (e.g., ADP-Glo™ for kinases).

Binding Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Cellular Uptake : Use radiolabeled or fluorescently tagged derivatives to assess membrane permeability.
Compare results with structurally related azetidines (e.g., 3-(4-Iodophenyl)azetidine) to establish structure-activity relationships .

Q. What strategies mitigate azetidine ring-opening during functionalization reactions?

  • Methodological Answer: Prevent ring degradation by:
  • Protecting Group Strategy : Use electron-withdrawing groups (e.g., sulfonyl) to stabilize the ring during reactions.
  • Low-Temperature Conditions : Perform reactions at 0–5°C to reduce thermal stress.
  • Mild Bases : Replace strong bases (NaOH) with milder alternatives (Et3_3N or DBU).
    Monitor reaction progress via TLC or LC-MS to detect early signs of decomposition .

Key Research Challenges

  • Stereochemical Control : The alkynyloxy group’s steric bulk complicates enantioselective synthesis, necessitating advanced chiral auxiliaries or catalysts .
  • Reactivity Trade-offs : Balancing azetidine ring stability with the alkynyl group’s propensity for click chemistry requires precise reaction design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。